molecular formula C16H20N2O3S B5842016 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B5842016
M. Wt: 320.4 g/mol
InChI Key: RFAJYOLQCWFKFN-UHFFFAOYSA-N
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Description

4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is an organic compound with a complex structure that includes a methoxy group, three methyl groups, a pyridinylmethyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

4-methoxy-2,3,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-11-9-15(12(2)13(3)16(11)21-4)22(19,20)18-10-14-7-5-6-8-17-14/h5-9,18H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAJYOLQCWFKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with 2-pyridinemethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide.

Scientific Research Applications

4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The pyridinylmethyl group may enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-2,3,5-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
  • 4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide

Uniqueness

4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the pyridinylmethyl group provides distinct electronic and steric properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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